Synthesis Yield: 87% Isolated Yield from Diethyl Aminomalonate Demonstrates Robust Scalability
A direct, scalable synthesis of 2-aminopropanediamide from diethyl aminomalonate and aqueous ammonium chloride achieves an isolated yield of 87% . This contrasts with the synthesis of the related compound 2-aminomalononitrile, which often yields a complex mixture requiring chromatographic purification or necessitates handling as a less convenient p-toluenesulfonate salt due to the free base's instability . The high yield and straightforward work-up (filtration and drying) for 2-aminopropanediamide significantly reduces cost and time per gram of final product.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 87% isolated yield (white crystalline powder) |
| Comparator Or Baseline | 2-Aminomalononitrile (free base) or its p-toluenesulfonate salt |
| Quantified Difference | Higher isolated yield with a simpler, more robust work-up; the comparator often requires additional salt formation or purification steps. |
| Conditions | Reaction of diethyl aminomalonate (17.5 g) with 50% aq. NH₄Cl (22 g) at 100 °C for 2 h, followed by filtration and drying at 60 °C . |
Why This Matters
Higher yield and simplified work-up directly translate to lower cost of goods (COGS) and greater process robustness for gram-to-kilogram scale manufacturing.
